1-(4-ethylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone
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Overview
Description
1-(4-ethylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone is a synthetic organic compound that features a piperazine ring, an indole moiety, and a tosyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other methods.
Introduction of the Tosyl Group: The tosyl group is usually introduced by reacting the indole with tosyl chloride in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring can be synthesized separately and then attached to the indole moiety.
Final Coupling: The final step involves coupling the piperazine derivative with the tosylated indole under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole or piperazine rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: New compounds with different substituents replacing the tosyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: May be used in the production of pharmaceuticals or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(4-ethylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone
- 1-(4-ethylpiperazin-1-yl)-2-(3-methyl-1H-indol-1-yl)ethanone
- 1-(4-ethylpiperazin-1-yl)-2-(3-tosyl-1H-pyrrole-1-yl)ethanone
Uniqueness
1-(4-ethylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone is unique due to the specific combination of the piperazine, indole, and tosyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
1-(4-ethylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone is a synthetic organic compound characterized by its unique structural features, including a piperazine ring, an indole moiety, and a tosyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is C23H27N3O3S with a molecular weight of 425.5 g/mol. The structure can be described as follows:
Component | Description |
---|---|
Piperazine Ring | A six-membered ring containing two nitrogen atoms. |
Indole Moiety | A bicyclic structure composed of a benzene ring fused to a pyrrole ring. |
Tosyl Group | A sulfonate group that enhances the compound's reactivity. |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Moiety : This can be achieved via Fischer indole synthesis or other methods.
- Introduction of the Tosyl Group : The indole is reacted with tosyl chloride in the presence of a base.
- Formation of the Piperazine Ring : The piperazine derivative is synthesized separately and then coupled with the tosylated indole.
- Final Coupling : A coupling reagent like EDCI or DCC is used to complete the synthesis.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with piperazine structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural components .
Anticancer Activity
Studies have reported that indole derivatives are often associated with anticancer activity. The mechanism typically involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Compounds containing piperazine rings have also been noted for their ability to inhibit cancer cell growth, potentially making this compound a candidate for further investigation in cancer therapies .
The precise mechanism of action for this compound remains under investigation; however, it is believed to interact with specific molecular targets such as enzymes and receptors involved in critical biochemical pathways. For example, compounds with similar structures have been shown to modulate neurotransmitter systems and exhibit receptor antagonism, which could contribute to their biological effects .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
-
Study on Antimicrobial Activity :
- A derivative was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups.
- Results indicated potential for development as an antimicrobial agent.
-
Cancer Cell Line Studies :
- In vitro studies on human cancer cell lines showed that similar indole-piperazine compounds induced apoptosis through caspase activation.
- These findings suggest that this compound may share these anticancer properties.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-3-24-12-14-25(15-13-24)23(27)17-26-16-22(20-6-4-5-7-21(20)26)30(28,29)19-10-8-18(2)9-11-19/h4-11,16H,3,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUJIAFTNYQWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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